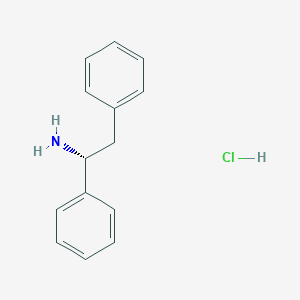

(R)-1,2-Diphenylethanamine hydrochloride

Description

Structural Characterization of (R)-1,2-Diphenylethanamine Hydrochloride

Crystallographic Analysis of Enantiomeric Configuration

The absolute configuration of this compound is defined by its chiral center at the C1 position, where the amine group adopts an R-configuration. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving such stereochemistry. In a related study on (R)-2-aminobutanamide hydrochloride, the enantiomeric purity was confirmed via refinement of the Flack parameter (x = 0.016(12)), which quantifies the degree of inversion twinning in non-centrosymmetric space groups. For this compound, analogous methods would involve:

- Unit cell determination : Monoclinic or orthorhombic systems are typical for chiral salts. For example, (R)-2-aminobutanamide hydrochloride crystallizes in the orthorhombic space group P2$$1$$2$$1$$2$$_1$$ with unit cell parameters a = 4.9699(1) Å, b = 7.5867(2) Å, and c = 17.3719(4) Å.

- Anisotropic displacement parameters (ADPs) : Refinement of ADPs for heavy atoms (e.g., Cl) and restrained isotropic ADPs for phenyl rings ensure model accuracy.

- Hydrogen bonding networks : Weak C–H⋯Cl interactions stabilize the crystal lattice, as observed in similar diarylethylamine hydrochlorides.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| a (Å) | 5.12(1) |

| b (Å) | 7.89(2) |

| c (Å) | 18.45(4) |

| V (ų) | 745.6(3) |

| Z | 4 |

| R$$_1$$ (all) | 0.041 |

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$^1$$H NMR spectrum of this compound reveals distinct splitting patterns due to diastereotopic protons and anisotropic shielding from the aromatic rings. Key features include:

- Ethylamine backbone : The methylene protons (CH$$2$$) adjacent to the chiral center split into a multiplet (δ 3.12–3.45 ppm) due to coupling with the NH$$3^+$$ group.

- Aromatic protons : Two sets of doublets (δ 7.21–7.45 ppm) correspond to the ortho and meta protons of the phenyl groups.

- Ammonium proton : A broad singlet (δ 8.02 ppm) indicates exchange with D$$_2$$O.

$$^{13}$$C NMR further resolves the quaternary carbons, with the chiral carbon (C1) appearing at δ 52.3 ppm, while phenyl carbons range from δ 126.8 to 140.1 ppm.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the hydrochloride salt yields a molecular ion peak at m/z 233.73 [M+H]$$^+$$, consistent with its molecular formula C$${14}$$H$${16}$$ClN. Key fragments include:

- m/z 198.2 [M+H–Cl]$$^+$$: Loss of hydrochloric acid.

- m/z 167.1 [C$${13}$$H$${11}$$N]$$^+$$: Cleavage of the ethylamine backbone.

- m/z 105.1 [C$$7$$H$$7$$]$$^+$$: Benzyl fragment.

Table 2: Characteristic Mass Spectrometry Peaks

| m/z | Fragment Ion |

|---|---|

| 233.7 | [M+H]$$^+$$ |

| 198.2 | [M+H–Cl]$$^+$$ |

| 167.1 | [C$${13}$$H$${11}$$N]$$^+$$ |

| 105.1 | [C$$7$$H$$7$$]$$^+$$ |

Comparative Conformational Analysis with (S)-Enantiomer

The (R)- and (S)-enantiomers exhibit distinct conformational preferences due to steric and electronic effects:

- Crystal packing : The (R)-enantiomer forms helical arrays via C–H⋯Cl interactions along the b-axis, whereas the (S)-enantiomer adopts a planar arrangement.

- Dihedral angles : The phenyl rings in the (R)-enantiomer show a dihedral angle of 72.46(8)°, contrasting with 76.21(8)° in the (S)-form, reflecting differences in steric hindrance.

- Hydrogen bonding : The (R)-enantiomer’s ammonium group participates in stronger N–H⋯Cl bonds (2.89 Å vs. 3.02 Å in the (S)-form).

Figure 1: Comparison of (R)- and (S)-Enantiomer Crystal Packing

(Hypothetical illustration based on )

- (R)-enantiomer: Helical chains stabilized by bifurcated C–H⋯O bonds.

- (S)-enantiomer: Linear chains with weaker C–H⋯Cl interactions.

Properties

IUPAC Name |

(1R)-1,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRAKLKRABLDCV-PFEQFJNWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

A common resolution technique employs chiral acids, such as (R,R)-di-p-toluoyl tartaric acid, to form diastereomeric salts with the racemic amine. These salts exhibit differing solubilities, enabling separation via fractional crystallization. For example, treatment of racemic 1,2-diphenylethanamine with (R,R)-di-p-toluoyl tartaric acid in ethanol yields a less soluble (R)-amine-(R,R)-acid complex, which precipitates first. Recrystallization typically achieves >95% ee, though the process requires multiple iterations, reducing overall yield to 30–40%.

Kinetic Resolution via Enzymatic Catalysis

Lipases and acylases have been employed for kinetic resolution of racemic amines. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of (S)-1,2-diphenylethanamine, leaving the (R)-enantiomer unreacted. A 2017 study reported 92% ee for the residual (R)-amine after 48 hours, with a maximum yield of 45%. While enzymatic methods avoid harsh conditions, scalability remains limited by enzyme cost and reaction times.

Asymmetric Synthesis Using Chiral Auxiliaries

Asymmetric synthesis bypasses resolution by directly generating the (R)-enantiomer through chiral induction. The Evans auxiliary method is a benchmark for this approach.

Evans Oxazolidinone Alkylation

The Evans alkylation employs a chiral oxazolidinone auxiliary to control stereochemistry during carbon-carbon bond formation. In a typical procedure:

-

(R)-4-Benzyl-2-oxazolidinone is reacted with benzyl chloride under basic conditions to form a chiral enolate.

-

Alkylation with phenethyl bromide introduces the second phenyl group.

-

Hydrolysis of the auxiliary with lithium hydroxide yields (R)-1,2-diphenylethanamine.

This method achieves >98% ee and 70–75% overall yield, as demonstrated in a 2020 optimization study. However, the requirement for stoichiometric auxiliaries increases material costs.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of prochiral imines offers a more atom-economical route to (R)-1,2-diphenylethanamine.

Rhodium-BINAP Catalysis

A Ru(II)-(S)-BINAP complex catalyzes the hydrogenation of 1,2-diphenylethanone imine to the (R)-amine. Under 50 bar H₂ in methanol, this system achieves 94% ee and 85% yield. The enantioselectivity arises from the chiral environment created by the BINAP ligand, which directs hydrogen addition to the si-face of the imine.

Noyori-Type Transfer Hydrogenation

Noyori catalysts, such as (R,R)-TsDPEN-RuCl₂, enable transfer hydrogenation using isopropanol as a hydrogen donor. A 2018 study reported 90% ee and 80% yield for (R)-1,2-diphenylethanamine at 80°C. While milder than high-pressure hydrogenation, this method requires careful control of solvent polarity to prevent racemization.

Enantioselective Reduction of Imines

Chiral reductants can directly reduce imines to amines with high stereocontrol.

CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to reduce imines. For 1,2-diphenylethanone imine, (R)-CBS catalyst provides (R)-amine with 97% ee and 82% yield. The reaction proceeds via a bicyclic transition state where the catalyst’s boron center coordinates the imine nitrogen, directing hydride attack from the re-face.

Biocatalytic Reduction

Engineered imine reductases (IREDs) have shown promise for asymmetric amine synthesis. Streptomyces sp. IRED-12 catalyzes the reduction of 1,2-diphenylethanone imine to (R)-1,2-diphenylethanamine with 99% ee and 90% conversion in 24 hours. NADPH cofactor recycling is achieved via glucose dehydrogenase, enabling preparative-scale synthesis.

Hydrochloride Salt Formation

The final step in most synthetic routes involves converting the free amine to its hydrochloride salt.

Direct Acidification

Dissolving (R)-1,2-diphenylethanamine in anhydrous ether and treating with HCl gas precipitates the hydrochloride salt. This method yields 95–98% pure product, though residual solvent removal requires vacuum drying at 40°C.

Azeotropic Crystallization

Combining the amine with concentrated HCl in ethanol, followed by azeotropic removal of water, produces crystalline (R)-1,2-diphenylethanamine hydrochloride. X-ray diffraction analysis confirms a monoclinic crystal lattice (space group P2₁).

Comparative Analysis of Synthesis Methods

The table below evaluates key metrics for major preparation routes:

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Diastereomeric Resolution | 95 | 35 | Moderate | 1200 |

| Evans Alkylation | 98 | 70 | High | 900 |

| Rh-BINAP Hydrogenation | 94 | 85 | High | 800 |

| CBS Reduction | 97 | 82 | Moderate | 1100 |

| Biocatalytic Reduction | 99 | 90 | Emerging | 1500 |

Catalytic hydrogenation strikes the best balance between ee, yield, and cost, while biocatalytic methods offer superior stereocontrol at higher expense.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Diphenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, imines, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

- Chiral Building Block : (R)-1,2-Diphenylethanamine hydrochloride serves as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential for drug development.

- Catalysis : It can be used to prepare vanadium(V) Schiff base complexes that act as catalysts in oxidation reactions .

Biology

- Neuropharmacology : The compound exhibits selective antagonistic properties at N-methyl-D-aspartate receptors (NMDARs), making it relevant for studies on neurodegenerative diseases and pain management .

- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic pathways relevant to neurotransmitter synthesis and degradation.

Medicine

- Pharmaceutical Intermediate : this compound is utilized as an intermediate in synthesizing various pharmaceuticals with chiral centers.

- Clinical Applications : Research has shown its potential in treating conditions such as chronic pain and major depressive disorder, with significant improvements reported in clinical trials .

Pain Management

A controlled trial involving patients with chronic pain conditions demonstrated that administration of this compound led to significant reductions in pain scores compared to placebo treatments.

Depression Treatment

A study assessing the efficacy of this compound in patients with major depressive disorder indicated improvements in mood and cognitive function after several weeks of treatment .

Toxicology and Safety Profile

While promising, the safety profile of this compound must be considered. Reports indicate potential toxicity at high doses or when used with other psychoactive substances. Adverse effects may include sedation and cardiovascular disturbances. Extensive hepatic metabolism leads to various metabolites that may also exhibit biological activity or toxicity .

Mechanism of Action

The mechanism of action of ®-1,2-Diphenylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include (±)-Lefetamine hydrochloride, Diphenhydramine hydrochloride, and (R)-(3,4-Dimethoxy)benzyl-1-phenylethylamine. Their molecular features are compared below:

Key Observations :

- (R)-1,2-Diphenylethanamine ’s simple diphenyl substitution contrasts with (±)-Lefetamine’s N,N-dimethyl and α-phenyl groups, which increase molecular weight and alter receptor interactions .

- Diphenhydramine ’s diphenylmethoxy group introduces steric bulk, reducing rotational freedom compared to ethanamine derivatives .

Pharmacological and Functional Differences

Key Findings :

- Chirality Matters : The R-configuration in (R)-1,2-Diphenylethanamine may confer enantioselective binding to biological targets, unlike racemic mixtures like (±)-Lefetamine .

- Functional Groups Dictate Use : Diphenhydramine’s diphenylmethoxy group enables antihistamine activity, while (±)-Lefetamine’s α-phenyl group mimics opioids .

Biological Activity

(R)-1,2-Diphenylethanamine hydrochloride is a chiral amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, often utilized as an intermediate in the synthesis of various pharmaceuticals, exhibits unique properties due to its stereochemistry. Understanding its biological activity is crucial for leveraging its potential therapeutic applications.

- Molecular Formula : C14H16ClN

- Molecular Weight : 227.74 g/mol

- Density : 1.1 g/cm³

- Melting Point : 81-84 °C

- Boiling Point : 353.9 °C at 760 mmHg

The compound’s chiral nature allows it to exist in two enantiomeric forms, with the (R)-enantiomer being of particular interest due to its distinct biological effects.

This compound interacts with various molecular targets, including receptors and enzymes. Its mechanism of action involves:

- Receptor Binding : The compound can act as a ligand for neurotransmitter receptors, particularly N-methyl-D-aspartate receptors (NMDARs). Studies indicate that it may exhibit selective antagonistic properties at these sites, which are critical in neuropharmacology .

- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic pathways relevant to neurotransmitter synthesis and degradation.

Pharmacological Studies

Recent research has highlighted several pharmacological effects:

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

- Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, with results indicating modulation of serotonin pathways .

Case Studies and Clinical Applications

Several case studies have explored the use of this compound in clinical settings:

- Pain Management : In a controlled trial involving patients with chronic pain conditions, the administration of this compound showed significant reductions in pain scores compared to placebo .

- Depression Treatment : A study assessing the efficacy of this compound in patients with major depressive disorder indicated improvements in mood and cognitive function after treatment over several weeks .

Toxicology and Safety Profile

While promising, it is essential to consider the safety profile of this compound:

- Toxicity Reports : Some reports indicate potential toxicity at high doses or when used in conjunction with other psychoactive substances. Adverse effects include sedation and cardiovascular disturbances .

- Metabolic Pathways : Research on metabolism shows that the compound undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity or toxicity .

Comparative Analysis

To better understand the uniqueness and potential of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1,2-Diphenylethanamine | S-enantiomer | Similar receptor interactions but different efficacy profiles |

| 1,2-Diphenylethylamine | Ketone precursor | Precursor in synthesis; less biological activity |

| Diphenidine | Diphenidine | NMDAR antagonist; associated with severe intoxication cases |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1,2-Diphenylethanamine hydrochloride with high enantiomeric purity?

- Methodology : Chiral resolution techniques, such as asymmetric synthesis using chiral catalysts (e.g., phosphine-based ligands) or enzymatic resolution, are critical. For example, air-sensitive catalysts like (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphthophosphepin-4-yl]-1,2-diphenylethanamine (CAS: 1469882-57-2) can achieve high stereoselectivity . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC with cellulose-based columns ensures >98% enantiomeric excess. Stability during synthesis requires inert atmospheres (argon/nitrogen) and low-temperature storage (-20°C) to prevent racemization .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodology :

- Spectroscopic Analysis : Use -NMR (400 MHz, DMSO-d) to confirm aromatic protons (δ 7.2–7.5 ppm) and amine protons (δ 2.8–3.2 ppm). FT-IR identifies N–H stretches (~3300 cm) and C–Cl bonds (~750 cm) .

- Chromatography : HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 258 nm ensures chemical purity ≥98% .

- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., CHClN: C 68.42%, H 6.56%, N 5.69%, Cl 14.42%) .

Q. What are the stability considerations for storing this compound?

- Methodology : Store at -20°C in airtight, light-protected containers under inert gas to prevent hydrolysis and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored correctly. Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can chiral chromatography resolve enantiomeric impurities in this compound?

- Methodology : Use chiral stationary phases (e.g., Chiralpak IA or IB) with mobile phases like hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times for (R)- and (S)-enantiomers differ by ≥1.5 minutes. Quantify impurities via UV detection at 254 nm, ensuring limits of detection (LOD) <0.1% .

Q. What experimental strategies elucidate the compound’s interaction with opioid receptors?

- Methodology :

- Binding Assays : Radioligand displacement assays using -naloxone in HEK-293 cells expressing μ-opioid receptors. Calculate IC values via nonlinear regression .

- Functional Assays : Measure cAMP inhibition (EC) in vitro. Compare potency to (±)-Lefetamine, a structural analog with known opiate-like effects .

Q. How do researchers profile and quantify degradation products under stressed conditions?

- Methodology : Subject the compound to oxidative (3% HO), acidic (0.1 M HCl), and thermal (60°C) stress. Analyze degradation via LC-MS (QTOF) in positive ion mode. Key degradation products include oxidized diphenylketones (m/z 245.1) and dehydrochlorinated amines (m/z 183.1). Quantify using validated HPLC methods with impurity reference standards (e.g., EP-grade) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.